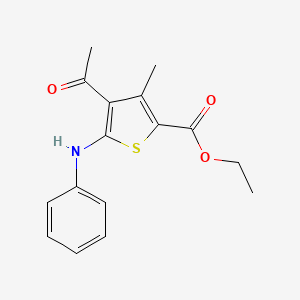

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

Descripción

Overview of Thiophene Derivatives in Chemical Research

Thiophene derivatives represent a critical class of heterocyclic compounds in modern chemical research due to their structural versatility and broad pharmacological applications. The thiophene ring, a five-membered aromatic system containing one sulfur atom, exhibits electronic properties that facilitate electrophilic substitution reactions, making it a valuable scaffold for drug design. These derivatives are integral to pharmaceuticals, agrochemicals, and materials science, with notable examples including the anti-inflammatory drug suprofen and the antifungal agent sertaconazole.

Their aromaticity, comparable to benzene but with enhanced reactivity, allows for functionalization at positions 2 and 5, enabling the synthesis of compounds with tailored biological and electronic properties. For instance, 3,4-ethylenedioxythiophene (EDOT) is widely used in conductive polymers for organic electronics. The Gewald reaction, a cornerstone in thiophene chemistry, enables the synthesis of 2-aminothiophenes, which serve as precursors for anticancer and antimicrobial agents.

Table 1: Key Applications of Thiophene Derivatives

| Application | Example Compounds | Functional Properties |

|---|---|---|

| Pharmaceuticals | Dorzolamide, Tiotropium | Enzyme inhibition, receptor modulation |

| Organic Electronics | PEDOT (EDOT polymer) | Conductivity, optical activity |

| Agrochemicals | Thienylurea herbicides | Pest resistance, biodegradability |

Historical Context of Anilino-Thiophene Compounds

The discovery of thiophene in coal tar by Victor Meyer in 1883 marked the beginning of its exploration in organic chemistry. Early synthetic methods, such as the Paal-Knorr synthesis, relied on sulfurizing 1,4-diketones, but limitations in functional group tolerance spurred the development of advanced strategies like the Gewald reaction. The introduction of anilino groups (aromatic amines attached via nitrogen) to thiophene scaffolds emerged in the mid-20th century, enhancing bioactivity through improved hydrogen bonding and π-π stacking interactions.

For example, ethyl 5-acetyl-2-amino-4-methyl-thiophene-3-carboxylate, synthesized via the Gewald reaction, demonstrated potent anticancer activity in the National Cancer Institute’s 60-cell-line screen. These advancements underscored the role of anilino-thiophenes in targeting enzymes and receptors, such as lactate dehydrogenase (LDH) in cancer metabolism.

Significance of Ethyl 4-Acetyl-5-Anilino-3-Methyl-2-Thiophenecarboxylate in Contemporary Research

This compound (CAS: 393802-93-2) is a structurally complex thiophene derivative with four distinct substituents:

- Acetyl group : Enhances electrophilic reactivity and serves as a hydrogen bond acceptor.

- Anilino group : Facilitates interactions with aromatic residues in biological targets.

- Methyl and ethyl carboxylate groups : Improve solubility and metabolic stability.

This compound has been synthesized via multi-step routes involving Suzuki couplings and Mitsunobu reactions, as demonstrated in studies optimizing antiviral thiophene scaffolds. Its crystal structure, resolved using X-ray diffraction, reveals an intramolecular N–H⋯O hydrogen bond that stabilizes the planar thiophene core. In drug discovery, it serves as a intermediate for fused heterocycles, such as thieno[2,3-d]pyrimidinones, which exhibit LDH inhibitory activity with MolDock scores of -171.

Table 2: Structural and Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₇NO₃S |

| Molecular Weight | 303.4 g/mol |

| Key Functional Groups | Acetyl, anilino, carboxylate |

| Aromatic System | Thiophene ring |

Chemical Classification and Nomenclature

The systematic IUPAC name, ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate , reflects its substitution pattern:

- Position 2 : Ethoxycarbonyl group (-COOEt).

- Position 3 : Methyl group (-CH₃).

- Position 4 : Acetyl group (-COCH₃).

- Position 5 : Anilino group (-NHC₆H₅).

Classified as a poly-substituted thiophene, it belongs to the broader family of heteroaromatic compounds. The presence of electron-withdrawing (acetyl, carboxylate) and electron-donating (anilino) groups creates a push-pull electronic effect, modulating reactivity in cross-coupling reactions. Its SMILES notation, CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C, encodes the connectivity of substituents, aiding in computational drug design.

Propiedades

IUPAC Name |

ethyl 4-acetyl-5-anilino-3-methylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3S/c1-4-20-16(19)14-10(2)13(11(3)18)15(21-14)17-12-8-6-5-7-9-12/h5-9,17H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWLSUYJPIFPMSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC2=CC=CC=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377017 | |

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

393802-93-2 | |

| Record name | ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate typically involves a multi-stage process starting from readily available precursors such as phenyl isothiocyanate, ethyl bromoacetate, and acetylacetone. The reaction is carried out in a polar aprotic solvent, commonly N,N-dimethylformamide (DMF), with potassium carbonate as a base to facilitate nucleophilic substitution and cyclization steps.

Key Reaction Steps

Step 1: Formation of Intermediate Thiophene Ring

The initial step involves the reaction of phenyl isothiocyanate with ethyl bromoacetate and acetylacetone under basic conditions in DMF. This step leads to the formation of a substituted thiophene ring through a Dieckmann-type cyclization, which is a key intramolecular condensation reaction forming the thiophene core.

Step 2: Introduction of Anilino Group

The anilino substituent at position 5 is introduced via nucleophilic substitution or amination reactions, where the amino group from phenyl isothiocyanate or aniline derivatives reacts with the thiophene intermediate to form the anilino-substituted thiophene ring.

Step 3: Functional Group Modifications

The acetyl group at position 4 and the methyl group at position 3 are introduced or retained during the cyclization and substitution steps. The ethyl carboxylate group at position 2 is typically introduced via esterification or maintained from the ethyl bromoacetate precursor.

Reaction Conditions and Optimization

Solvent: N,N-dimethylformamide (DMF) is preferred for its ability to dissolve both organic and inorganic reagents and facilitate nucleophilic reactions.

Base: Potassium carbonate (K2CO3) is used to deprotonate intermediates and promote cyclization.

Temperature: Reactions are generally conducted under reflux conditions to ensure completion of cyclization and substitution.

Purification: The final compound is purified by crystallization from a solvent mixture such as dimethylformamide and dichloromethane (1:1 v/v) at room temperature.

Spectral and Structural Confirmation

The synthesized compound is characterized by various spectroscopic techniques:

Detailed Research Findings

The synthesis method follows protocols similar to those described by Sommen et al. (2003), with modifications to optimize yield and purity.

The Dieckmann-type cyclization is critical for forming the thiophene ring with the correct substitution pattern.

Intramolecular hydrogen bonding observed in the crystal structure contributes to the stability of the molecule and may influence its biological activity.

The compound’s synthesis has been scaled from milligram to multi-gram quantities with consistent purity, as confirmed by chromatographic and spectroscopic analyses.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Materials | Phenyl isothiocyanate, ethyl bromoacetate, acetylacetone |

| Solvent | N,N-dimethylformamide (DMF) |

| Base | Potassium carbonate (K2CO3) |

| Reaction Type | Multi-step: nucleophilic substitution, Dieckmann cyclization |

| Temperature | Reflux conditions (~120°C) |

| Purification | Crystallization from DMF/dichloromethane (1:1) |

| Characterization | IR, ¹H-NMR, ¹³C-NMR, X-ray crystallography |

| Yield | Not explicitly stated; literature suggests moderate to good yields |

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

Substitution: The anilino group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like aluminum chloride.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Aplicaciones Científicas De Investigación

Introduction to Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate

This compound, with the CAS number 393802-93-2, is a compound characterized by its unique thiophene structure and various functional groups. Its molecular formula is , and it has a molecular weight of 303.38 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, organic synthesis, and material science.

Medicinal Chemistry

This compound has been investigated for its biological activity, particularly as a potential therapeutic agent. Its structural features suggest that it may interact with biological targets, leading to various pharmacological effects.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, including:

- Condensation Reactions : this compound can undergo condensation with other reactants to form new compounds with diverse functionalities.

- Cyclization Reactions : The compound can be utilized in cyclization processes to create cyclic structures that are prevalent in natural products and pharmaceuticals .

Material Science

The thiophene moiety is known for its electronic properties, making this compound a candidate for applications in organic electronics, such as:

- Conductive Polymers : Incorporating this compound into polymer matrices can enhance the electrical conductivity of materials used in electronic devices.

- Dyes and Pigments : The vibrant colors associated with thiophene derivatives make them suitable for use in dyes and pigments for textiles and coatings .

Mecanismo De Acción

The mechanism of action of Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its antimicrobial or anticancer properties .

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Similar Thiophene Derivatives

Key Observations :

- Substituent Diversity: The target compound’s acetyl and anilino groups distinguish it from cyano- or carbamoyl-substituted analogues (e.g., 1a, 8a). These groups influence electronic properties (e.g., acetyl’s electron-withdrawing effect) and intermolecular interactions .

- Synthetic Flexibility : Most derivatives are synthesized via Gewald-like reactions, where ethyl acetoacetate reacts with sulfur and nitriles or amines. The target compound requires an additional acetylation step .

Physicochemical Properties

- Solubility: The ethyl ester at position 2 enhances solubility in organic solvents (e.g., ethanol, DMSO) compared to carboxylic acid derivatives. Cyano-substituted analogues (e.g., 1a) exhibit higher polarity, reducing lipid solubility .

- Melting Points : Crystallographic data for the target compound () suggest moderate melting points (~150–200°C), comparable to 1a (mp 185°C) but lower than carbamoyl derivatives (8a, mp >200°C) due to weaker hydrogen bonding .

Actividad Biológica

Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate is a compound that has garnered attention for its diverse biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by case studies and research findings.

Synthesis of this compound

The synthesis of this compound involves several key steps:

- Formation of Thiophene Ring : The thiophene ring is created through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

- Substituent Introduction : The acetyl, anilino, and methyl groups are added via substitution reactions, such as Friedel-Crafts acylation for the acetyl group.

- Esterification : The final step involves esterification of the carboxylic acid with ethanol to yield the ethyl ester.

These methods can be scaled up for industrial production while optimizing reaction conditions to enhance yield and purity .

This compound exhibits its biological activity primarily through interactions with various molecular targets:

- Enzyme Binding : The compound can bind to specific enzymes, altering their activity and potentially inhibiting or enhancing biochemical pathways.

- Receptor Interaction : It also interacts with receptors, which may lead to significant biological effects such as antimicrobial or anticancer activities .

Antimicrobial Properties

Research indicates that sulfur-containing heterocycles like this compound possess notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Anticancer Activity

Several studies have highlighted the compound's anticancer properties. For instance, it was shown to inhibit the growth of melanoma cells significantly at concentrations as low as 10 µM. This inhibition was associated with changes in signaling pathways that regulate cell proliferation and motility .

Case Studies

- Inhibition of Cancer Cell Growth : In a controlled study, this compound exhibited a growth inhibition rate of 66% against melanoma cells at a concentration of 10 µM. This was attributed to its ability to interfere with critical signaling pathways involved in tumor progression .

- Antimicrobial Efficacy : Another study tested the compound against Gram-positive and Gram-negative bacteria using the agar well diffusion method. Results indicated that it displayed significant antibacterial activity, particularly against resistant strains .

Research Findings Summary

Q & A

Q. What are the standard synthetic routes for Ethyl 4-acetyl-5-anilino-3-methyl-2-thiophenecarboxylate, and what key intermediates are involved?

The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl acetoacetate with elemental sulfur and aniline derivatives in ethanol under reflux (3–5 hours) with a triethylamine catalyst. Key intermediates include ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, which undergoes acetylation or coupling with diazonium salts to introduce the anilino group . Purification often involves neutralization in ice/water mixtures followed by ethanol recrystallization .

Q. What spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

Essential techniques include / NMR for confirming substituent positions (e.g., acetyl, anilino, and methyl groups), IR for identifying carbonyl (C=O) and amine (N–H) stretches, and mass spectrometry for molecular weight validation. Key NMR signals include the acetyl proton (~2.5 ppm) and aromatic protons from the anilino group (~6.5–7.5 ppm) . Microanalysis (C, H, N) is critical for new derivatives to confirm purity .

Q. What safety precautions are necessary when handling this compound based on its physicochemical properties?

The compound may cause skin/eye irritation (Category 2/2A) and respiratory toxicity (Category 3). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation and direct contact. For spills, employ absorbent materials and neutralize with water. Store in a cool, dry area away from incompatible substances like strong oxidizers .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize by-products during synthesis?

By-products often arise from incomplete cyclization or competing side reactions (e.g., over-acetylation). Optimization strategies include:

- Catalyst screening : Triethylamine vs. piperidine for controlling reaction kinetics .

- Solvent selection : Ethanol or dioxane to improve solubility of intermediates .

- Temperature control : Reflux at 120°C for 2 hours to enhance yield in acetylation steps .

- Purification : Sequential recrystallization (ethanol, dioxane) to isolate the target compound .

Q. What challenges arise in crystallographic refinement of this compound, and how can SHELX software address them?

Challenges include handling high-resolution data, twinning, and hydrogen bonding ambiguities. SHELXL (via SHELX suite) is widely used for small-molecule refinement due to its robust handling of anisotropic displacement parameters and restraints for disordered moieties. For example, the acetyl and anilino groups may require constrained refinement to resolve rotational disorder . SHELXE can assist in experimental phasing for challenging datasets .

Q. How do hydrogen bonding patterns influence the crystal packing of this compound, and what methodologies can elucidate these interactions?

Hydrogen bonds (e.g., N–H···O=C) dominate packing motifs. Graph set analysis (as per Etter’s rules) can classify interactions into chains (C(4)) or rings (R(8)). X-ray crystallography paired with SHELX refinement identifies bond lengths and angles, while Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. How can researchers resolve discrepancies in spectral data between synthesized batches?

Contradictions in NMR or IR data often stem from polymorphic variations or residual solvents. Strategies include:

- Dynamic NMR : To detect conformational exchange in solution .

- PXRD : Differentiate polymorphs via distinct diffraction patterns .

- DSC/TGA : Assess thermal stability and solvent retention . Cross-validation with computational methods (DFT for NMR chemical shifts) can reconcile experimental vs. theoretical data .

Methodological Notes

- Synthesis : Always monitor reactions via TLC (R values) and characterize intermediates rigorously to avoid cascading impurities .

- Crystallography : Use Olex2 with SHELX integration for structure visualization and validation .

- Safety : Refer to SDS sheets for region-specific regulatory compliance (e.g., TSCA, Proposition 65) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.